(5,6-Dimethoxypyridin-2-yl)methanamine
Overview
Description
“(5,6-Dimethoxypyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1112850-40-4 . It has a molecular weight of 168.2 .
Physical And Chemical Properties Analysis
“(5,6-Dimethoxypyridin-2-yl)methanamine” has a molecular weight of 168.2 . It’s recommended to store this compound at a temperature of 28 C .Scientific Research Applications
Chemical Synthesis
(5,6-Dimethoxypyridin-2-yl)methanamine: is a valuable intermediate in chemical synthesis. Its structure allows for the introduction of methoxy groups into molecules, which can significantly alter the chemical properties of the synthesized compounds. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, (5,6-Dimethoxypyridin-2-yl)methanamine can be used to develop new drug candidates. Its dimethoxy pyridine moiety is a common feature in molecules with potential therapeutic effects, including antihistamines and antidepressants. Researchers can modify this compound to create novel molecules for drug discovery programs .
Material Science
This compound’s ability to act as a ligand can be exploited in material science. It can bind to various metals and form coordination complexes, which are essential in the development of new materials with specific electronic, magnetic, or catalytic properties. These materials have applications in electronics, catalysis, and energy storage .
Analytical Chemistry
In analytical chemistry, (5,6-Dimethoxypyridin-2-yl)methanamine can be used as a reagent to detect or quantify other substances. Due to its specific reactivity, it can be part of assays that measure the presence of certain chemicals in a sample, which is crucial for environmental monitoring and quality control in manufacturing processes .
Agrochemical Development
The structural features of (5,6-Dimethoxypyridin-2-yl)methanamine make it a candidate for the development of new agrochemicals. Its methanamine group can be functionalized to create compounds with herbicidal or insecticidal properties. This is particularly important for creating more efficient and environmentally friendly pesticides .
Cancer Research
This compound may play a role in cancer research due to its potential to interact with biological molecules. It could be used to synthesize analogs of known anti-cancer drugs or to study the metabolism of carcinogenic substances, such as aflatoxin B1, which is known to be activated by similar compounds .
Safety And Hazards
properties
IUPAC Name |
(5,6-dimethoxypyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAVZWOOCDEXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726871 | |
Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dimethoxypyridin-2-yl)methanamine | |
CAS RN |
1112850-40-4 | |
Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.